molecular formula C16H11BrF3NO B3032890 2-Propenamide, 3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]- CAS No. 61592-74-3

2-Propenamide, 3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]-

Cat. No. B3032890
CAS RN: 61592-74-3
M. Wt: 370.16 g/mol
InChI Key: DWSNNYOSUHLUNI-UHFFFAOYSA-N
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Description

The compound “2-Propenamide, 3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]-” is an organic compound. It contains a propenamide group, which is a type of unsaturated carboxylic acid amide. It also has a bromophenyl group and a trifluoromethylphenyl group attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an amide functional group, a bromine atom on a phenyl ring, and a trifluoromethyl group on another phenyl ring . The exact spatial arrangement would depend on the specific synthesis conditions and the stereochemistry of the starting materials.


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. The bromine atom could be displaced in a nucleophilic aromatic substitution reaction. The amide group could undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could allow for hydrogen bonding, which could affect its solubility in different solvents .

Scientific Research Applications

Histone Deacetylase Inhibitors

  • N-hydroxy-3-phenyl-2-propenamides, including compounds similar to 2-Propenamide, 3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]-, have been identified as potent inhibitors of human histone deacetylase (HDAC). These compounds exhibit significant enzyme inhibition and show potential in cancer treatment as evidenced by one compound entering clinical trials in 2002 (Remiszewski et al., 2003).

Anti-Trypanosoma Activity

  • Propenamine derivatives, closely related to the chemical , have shown remarkable activity against Trypanosoma cruzi infection, indicating potential as chemotherapeutic agents for Chagas' disease (Pereira et al., 1998).

DNA Binding and Enzyme Inhibition

  • Chalcones derived from 2-Propenamide, 3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]- have been synthesized and studied for their interaction with DNA and enzyme inhibition. These compounds demonstrate strong interaction with DNA and exhibit antioxidant potential (Rasool et al., 2021).

Antibacterial and Antifungal Properties

  • Certain thiourea derivatives of 2-Propenamide show significant antibacterial and antifungal activities, especially against strains known for their biofilm formation capabilities (Limban et al., 2011).

Mechanofluorochromic Properties

  • Derivatives of 2-Propenamide have been synthesized and studied for their mechanofluorochromic properties, with potential applications in material sciences (Song et al., 2015).

Glycogen Phosphorylase Inhibition

  • 3-phenyl-2-propenamides have been identified as inhibitors of human liver glycogen phosphorylase, a key enzyme in glucose metabolism, indicating potential in diabetes management (Li et al., 2006).

Safety And Hazards

As with any chemical compound, handling “2-Propenamide, 3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]-” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future research directions for this compound would depend on its intended application. If it’s being studied for potential medicinal properties, future research could involve in vitro and in vivo testing to evaluate its efficacy and safety .

properties

IUPAC Name

3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrF3NO/c17-13-5-1-3-11(9-13)7-8-15(22)21-14-6-2-4-12(10-14)16(18,19)20/h1-10H,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSNNYOSUHLUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=CC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361143
Record name 2-Propenamide, 3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propenamide, 3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]-

CAS RN

61592-74-3
Record name 2-Propenamide, 3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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